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Compound of Interest

Compound Name: Atosiban (Standard)

Cat. No.: B8057868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trials on Atosiban for the treatment

of preterm labor. It objectively assesses its performance against other tocolytic agents,

supported by quantitative data from systematic reviews and detailed experimental protocols

from key clinical trials.

Comparative Efficacy of Tocolytic Agents
Atosiban, an oxytocin receptor antagonist, is a primary tocolytic agent used to delay imminent

preterm birth. Meta-analyses have consistently compared its efficacy and safety against other

classes of tocolytics, principally calcium channel blockers (e.g., nifedipine) and beta-adrenergic

agonists (e.g., terbutaline, ritodrine, salbutamol).

The primary efficacy endpoint in most trials is the successful delay of delivery, typically

measured at 48 hours and 7 days, to allow for the administration of antenatal corticosteroids to

improve fetal lung maturity.[1]

Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses comparing Atosiban

to its main alternatives.
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Outcome
No. of Studies
(Patients)

Result (Risk
Ratio, RR)

95%
Confidence
Interval (CI)

Conclusion

Pregnancy

Prolongation ≥

48 hours

7 (992) RR 1.06 0.92 - 1.22

No significant

difference

between

Atosiban and

Nifedipine.[2]

Pregnancy

Prolongation ≥ 7

days

7 (992) RR 1.04 0.89 - 1.21

No significant

difference

between

Atosiban and

Nifedipine.[2]

Respiratory

Distress

Syndrome (RDS)

Indirect

Comparison
OR 0.55 0.32 - 0.97

Nifedipine was

associated with a

significant

reduction in RDS

compared to

Atosiban in an

indirect

comparison.[3]
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Outcome
No. of Studies
(Patients)

Result (Risk
Ratio, RR)

95%
Confidence
Interval (CI)

Conclusion

Pregnancy

Prolongation ≥

48 hours

3 (733)

RR not

significantly

different (88.1%

vs 88.9%)

P = 0.99

Atosiban has

comparable

efficacy to beta-

agonists.[4]

Pregnancy

Prolongation ≥ 7

days

3 (733)

RR not

significantly

different (79.7%

vs 77.6%)

P = 0.28

Atosiban has

comparable

efficacy to beta-

agonists.[4]

Table 3: Maternal and Neonatal Safety Profile
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Comparison Outcome
Result (Risk
Ratio, RR)

95%
Confidence
Interval (CI)

Conclusion

Atosiban vs.

Nifedipine

Maternal Side

Effects
- -

Atosiban is

associated with

fewer maternal

side effects.[2]

Atosiban vs.

Beta-Agonists

Maternal

Cardiovascular

Adverse Events

Significantly

Lower (8.3% vs

81.2%)

P < 0.001

Atosiban has a

significantly

better maternal

cardiovascular

safety profile.[4]

Atosiban vs.

Beta-Agonists

Treatment

Discontinuation

due to Side

Effects

RR Significantly

Lower (1.1% vs

15.4%)

P = 0.0001

Treatment

discontinuation is

far less likely

with Atosiban.[4]

Atosiban vs.

Nifedipine

Composite

Adverse

Perinatal

Outcome*

RR 0.91 0.61 - 1.37

No significant

difference in

composite

perinatal

outcomes.[5]

Atosiban vs.

Indomethacin

Neonatal

Mortality
RR 0.21 0.05 - 0.92

Atosiban was

associated with

lower neonatal

mortality.[6]

*Composite outcome includes perinatal mortality, bronchopulmonary dysplasia, sepsis,

intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[5]

Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below

are summaries of the protocols from major randomized controlled trials (RCTs).
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APOSTEL III Trial: Atosiban vs. Nifedipine
Objective: To compare the effectiveness and safety of nifedipine and atosiban in women with

threatened preterm birth.[5]

Study Design: A multicenter, randomized controlled trial conducted in the Netherlands and

Belgium.[5]

Inclusion Criteria:

Gestational age between 25 and 34 weeks.[7]

Diagnosis of threatened preterm labor defined by at least 3 uterine contractions per 30

minutes, and either:

A cervical length of ≤ 10 mm.[7]

A cervical length of 11-30 mm and a positive fetal fibronectin test.[7]

Ruptured membranes.[7]

Interventions:

Atosiban Group: Administered intravenously for 48 hours.[5]

Nifedipine Group: Administered orally for 48 hours.[5]

Primary Outcome: A composite of adverse perinatal outcomes, including perinatal mortality,

bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular

leukomalacia, and necrotizing enterocolitis.[5]

Worldwide Atosiban vs. Beta-agonists Study
Objective: To compare the effectiveness and safety of atosiban with conventional beta-

agonist therapy.[4]

Study Design: Three multinational, multicenter, double-blind, randomized, controlled trials.[4]

Inclusion Criteria:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26944026/
https://pubmed.ncbi.nlm.nih.gov/26944026/
https://pubmed.ncbi.nlm.nih.gov/24589124/
https://pubmed.ncbi.nlm.nih.gov/24589124/
https://pubmed.ncbi.nlm.nih.gov/24589124/
https://pubmed.ncbi.nlm.nih.gov/24589124/
https://pubmed.ncbi.nlm.nih.gov/26944026/
https://pubmed.ncbi.nlm.nih.gov/26944026/
https://pubmed.ncbi.nlm.nih.gov/26944026/
https://pubmed.ncbi.nlm.nih.gov/11236112/
https://pubmed.ncbi.nlm.nih.gov/11236112/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Women diagnosed with preterm labor at 23-33 completed weeks of gestation.[4]

Interventions:

Atosiban Group (n=363): Intravenous (IV) bolus of 6.75 mg, followed by an infusion of 300

mcg/min for 3 hours, then 100 mcg/min for up to 48 hours.[4][8]

Beta-agonist Group (n=379): IV ritodrine, salbutamol, or terbutaline with the dose titrated

by the clinician for up to 48 hours.[4]

Primary Outcome Measures:

Number of women remaining undelivered after 48 hours and seven days.[4]

Maternal and neonatal safety.[4]

APOSTEL 8 Trial: Atosiban vs. Placebo
Objective: To assess the superiority of tocolysis with atosiban compared with placebo in

improving neonatal morbidity and mortality.[9]

Study Design: International, multicenter, randomized, double-blind, placebo-controlled

superiority trial.[9]

Inclusion Criteria:

Women with a singleton or twin pregnancy with threatened preterm birth from 30 to 33+6

weeks of gestation.[9]

Interventions:

Atosiban Group: Intravenous bolus injection of 6.75 mg, followed by a continuous infusion

of 18 mg/hour for 3 hours, and then 6 mg/hour for the remaining 45 hours.[10]

Placebo Group: Matching 0.9% saline administered in the same regimen.[10]

Primary Outcome: A composite of perinatal mortality and six severe neonatal morbidities.[9]
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Visualized Pathways and Workflows
Atosiban Signaling Pathway
Atosiban acts as a competitive antagonist at the oxytocin receptor (OTR) on myometrial cells.

By blocking oxytocin from binding, it inhibits the Gq-protein signaling cascade, which prevents

the increase of intracellular calcium (Ca2+) and subsequent uterine muscle contraction.[1]
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Atosiban's mechanism of action via oxytocin receptor antagonism.

Meta-Analysis Workflow
The process of conducting a meta-analysis involves a systematic and reproducible

methodology to synthesize evidence from multiple clinical trials.
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1. Define Research Question
(PICO: Population, Intervention,

Comparison, Outcome)

2. Comprehensive Literature Search
(e.g., PubMed, Cochrane, Embase)

3. Study Selection
(Apply Inclusion/Exclusion Criteria)

4. Data Extraction
(Standardized Forms)

5. Assess Risk of Bias
(Quality of Included Studies)

6. Statistical Analysis
(Data Pooling, Heterogeneity Test)

7. Interpret Results
(Generate Forest Plots, Summarize Evidence)

8. Publish Findings

Click to download full resolution via product page

A typical workflow for conducting a clinical meta-analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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